molecular formula C8H18N2O B162054 1-(2-Methylpiperazin-1-YL)propan-2-OL CAS No. 126934-46-1

1-(2-Methylpiperazin-1-YL)propan-2-OL

Cat. No.: B162054
CAS No.: 126934-46-1
M. Wt: 158.24 g/mol
InChI Key: VETIDONBPBWNCY-UHFFFAOYSA-N
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Description

1-(2-Methylpiperazin-1-YL)propan-2-OL is a chemical compound belonging to the class of tertiary alcohols. It is characterized by the presence of a piperazine ring substituted with a methyl group and a hydroxyl group attached to a propane chain. This compound is commonly used in various fields, including medical research, environmental research, and industrial applications.

Scientific Research Applications

1-(2-Methylpiperazin-1-YL)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylpiperazin-1-YL)propan-2-OL can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylpiperazine with propylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include purification steps such as distillation or crystallization to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpiperazin-1-YL)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted piperazine derivatives .

Mechanism of Action

The mechanism of action of 1-(2-Methylpiperazin-1-YL)propan-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

  • 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol
  • 1-(4-Methylpiperazin-1-yl)propan-2-ol
  • 2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]

Comparison: 1-(2-Methylpiperazin-1-YL)propan-2-OL is unique due to its specific substitution pattern on the piperazine ring and the presence of a hydroxyl group on the propane chain. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

1-(2-methylpiperazin-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-7-5-9-3-4-10(7)6-8(2)11/h7-9,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETIDONBPBWNCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562069
Record name 1-(2-Methylpiperazin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126934-46-1
Record name 1-(2-Methylpiperazin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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